Processing-Induced Content Stability: A Key Differentiator from Onjisaponin B and F
During simulated water-boiling and licorice-processing, Onjisaponin Z exhibits a distinct behavior compared to Onjisaponin B and F. While the content of Onjisaponin B decreases significantly (P<0.05, P<0.01), the content of Onjisaponin Z increases significantly (P<0.05, P<0.01) [1]. Furthermore, compared to water-boiled products, licorice-boiling leads to an even greater increase in Onjisaponin Z content (P<0.05, P<0.01), a phenomenon not observed for Onjisaponin B or F [1].
| Evidence Dimension | Content change after processing |
|---|---|
| Target Compound Data | Significant increase (P<0.05, P<0.01) after water-boiling; further significant increase (P<0.05, P<0.01) after licorice-boiling |
| Comparator Or Baseline | Onjisaponin B: Significant decrease (P<0.05, P<0.01). Onjisaponin F: Significant increase (P<0.05, P<0.01) after water-boiling, but no significant difference between water and licorice-boiling. |
| Quantified Difference | Onjisaponin Z is the only tested onjisaponin that shows a statistically significant increase in content from water to licorice processing. |
| Conditions | Simulated processing of Polygalae Radix using UPLC-Q-Exactive Orbitrap/MS and UPLC-QQQ-MS/MS for analysis. |
Why This Matters
This evidence is critical for researchers using processed Polygala materials; choosing Onjisaponin Z as an analytical marker ensures a reliable, quantifiable link between processing methods and chemical composition, whereas other saponins may yield misleading or inconsistent data.
- [1] Cui Y, Zhao X, Tang Y, et al. Exploring of Transformation Rule of Saponins in Polygalae Radix Before and After Processing Based on Simulated Processing Technology. Chinese Journal of Experimental Traditional Medical Formulae. 2023. View Source
